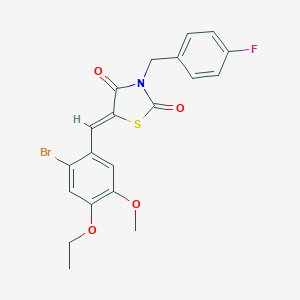
(5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the thiazolidine-2,4-dione family and has been extensively studied for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of (5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, as mentioned earlier. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of (5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One potential direction is the further development of this compound as an anti-cancer agent. It has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis, making it a potential candidate for further research. Additionally, the anti-inflammatory and antioxidant properties of this compound make it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to fully understand the potential applications of this compound in various fields.
Métodos De Síntesis
The synthesis of (5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of 2-bromo-4-ethoxy-5-methoxybenzaldehyde with 4-fluorobenzylamine in the presence of acetic acid. The resulting product is then reacted with thiosemicarbazide and chloroacetic acid to form the final product.
Aplicaciones Científicas De Investigación
(5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further development.
Propiedades
Nombre del producto |
(5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C20H17BrFNO4S |
Peso molecular |
466.3 g/mol |
Nombre IUPAC |
(5Z)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H17BrFNO4S/c1-3-27-17-10-15(21)13(8-16(17)26-2)9-18-19(24)23(20(25)28-18)11-12-4-6-14(22)7-5-12/h4-10H,3,11H2,1-2H3/b18-9- |
Clave InChI |
GGKQNZVESSJPCO-NVMNQCDNSA-N |
SMILES isomérico |
CCOC1=C(C=C(C(=C1)Br)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
SMILES |
CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
SMILES canónico |
CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-(benzyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302021.png)
![N'-(2,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302024.png)
![N'-[4-(allyloxy)-3-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302025.png)
![ethyl (2-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B302026.png)
![N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302028.png)
![N'-(3,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302029.png)
![N'-[(E)-(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302030.png)
![N'-[(E)-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302033.png)
![N'-(3-chloro-4-ethoxy-5-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302035.png)
![N'-(3-chloro-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302036.png)
![ethyl (2-methoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B302037.png)
![N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302039.png)
![N'-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302040.png)
![N'-[3,5-dichloro-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302042.png)